molecular formula C9H11ClN2O2 B6177778 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride CAS No. 2551117-08-7

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B6177778
CAS No.: 2551117-08-7
M. Wt: 214.65 g/mol
InChI Key: LDDZLECZWCRYPB-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H9NO . It is a white to light brown powder . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method constructs the benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation NC1=CC2=C (OCC2)C=C1 . This notation represents the structure of the molecule in a linear format.


Chemical Reactions Analysis

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Physical and Chemical Properties Analysis

This compound appears as a white to light brown powder . It has a melting point range of 77.0-86.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .

Mechanism of Action

While the specific mechanism of action for 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride is not mentioned in the search results, benzofuran compounds in general have been found to exhibit a wide range of biological activities. For example, some benzofuran derivatives have shown anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Safety and Hazards

While specific safety and hazard information for 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride is not available in the search results, it is generally recommended to store such compounds in a cool, dry place and ensure proper ventilation . They are also typically incompatible with oxidizing agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride involves the conversion of 2-hydroxy-3-methoxybenzaldehyde to 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-hydroxy-3-methoxybenzaldehyde is reacted with ammonium acetate and sodium borohydride in acetic acid to form 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide.", "Step 2: The resulting product from step 1 is dissolved in ethanol and hydrochloric acid is added to form the hydrochloride salt of 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide." ] }

CAS No.

2551117-08-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-3,8H,4,10H2,(H2,11,12);1H

InChI Key

LDDZLECZWCRYPB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)N)C(=O)N.Cl

Purity

95

Origin of Product

United States

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